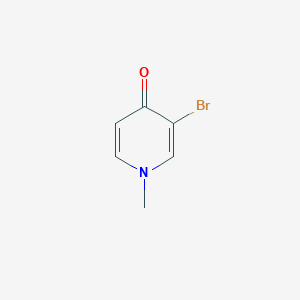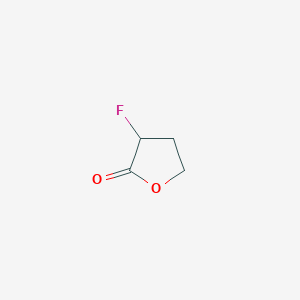
1-chloropropan-2-yl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloropropan-2-yl carbonochloridate is a chloroformate derivative commonly used in organic synthesis. It is a colorless liquid with a pungent odor and is highly reactive. This compound is often utilized as a reagent for introducing the chloroformate functional group in various chemical reactions.
Méthodes De Préparation
1-chloropropan-2-yl carbonochloridate can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloropropan-2-ol with phosgene under controlled conditions. The reaction typically requires a solvent such as chloroform and is carried out at low temperatures to ensure the stability of the product. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to obtain a high-purity product.
Analyse Des Réactions Chimiques
1-chloropropan-2-yl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-chloropropan-2-ol and carbon dioxide.
Reduction: It can be reduced to form 1-chloropropan-2-ol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like pyridine or triethylamine, solvents like dichloromethane or chloroform, and temperatures ranging from room temperature to slightly elevated temperatures. Major products formed from these reactions depend on the specific nucleophile or reducing agent used.
Applications De Recherche Scientifique
1-chloropropan-2-yl carbonochloridate has several scientific research applications:
Biology: It can be used in the modification of biomolecules, such as the protection of hydroxyl and amino groups in peptides and proteins.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-chloropropan-2-yl carbonochloridate exerts its effects involves the formation of a reactive intermediate, which can then react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the presence of an amine, it forms a carbamate through nucleophilic substitution.
Comparaison Avec Des Composés Similaires
1-chloropropan-2-yl carbonochloridate can be compared with other chloroformate derivatives such as:
Propargyloxycarbonyl chloride: Similar in reactivity but used for different synthetic applications.
Methyl chloroformate: Less reactive and used in different types of organic synthesis.
Ethyl chloroformate: Similar in reactivity but with different physical properties and applications.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
817-80-1 |
|---|---|
Formule moléculaire |
C4H6Cl2O2 |
Poids moléculaire |
157 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




